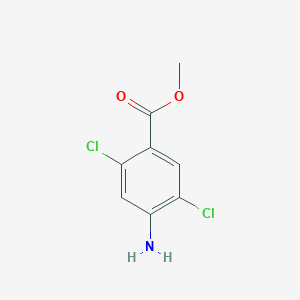

Methyl 4-amino-2,5-dichlorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOJWNGHENFKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Primary Synthesis Routes for Methyl 4-amino-2,5-dichlorobenzoate

The generation of this compound can be approached through several primary synthetic strategies. These routes are often selected based on the availability of starting materials, desired purity, and scalability of the reaction.

Esterification Reactions of 4-amino-2,5-dichlorobenzoic Acid

The most direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-amino-2,5-dichlorobenzoic acid. This reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. youtube.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com A nucleophilic attack by the methanol oxygen atom then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. The use of a large excess of methanol helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle. libretexts.org After the reaction, a base, such as sodium carbonate, is often added to neutralize the acid catalyst and precipitate the final ester product. libretexts.org

Table 1: Analogous Fischer Esterification Reactions

| Starting Material | Alcohol | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol | Conc. H₂SO₄ | Reflux | Ethyl p-aminobenzoate (Benzocaine) | Not specified | libretexts.org |

| 4-Aminobenzoic acid | Methanol | Conc. H₂SO₄ | Reflux for 2 hours | Methyl 4-aminobenzoate (B8803810) | Not specified | rsc.org |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol | Sulfuric acid | 65°C for 4 hours | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | 67% | chemicalbook.com |

Strategic Halogenation and Amination Approaches

An alternative to direct esterification involves the strategic placement of the chloro and amino substituents onto a simpler benzene (B151609) ring precursor.

One such approach is the controlled chlorination of a suitable aminobenzoate ester. For instance, the chlorination of methyl 4-aminobenzoate is a known process. researchgate.net However, the directing effects of the amino group (ortho-, para-directing) and the methyl ester group (meta-directing) complicate the regioselectivity. Direct chlorination of methyl 4-aminobenzoate tends to yield the 3,5-dichloro isomer rather than the desired 2,5-dichloro product. researchgate.net Achieving the 2,5-dichloro substitution pattern via this method is challenging and may result in a mixture of isomers requiring complex separation.

A conceptually different pathway involves amination, typically via nitration followed by reduction. This would begin with a pre-existing dichlorinated ester. The synthesis would proceed from methyl 2,5-dichlorobenzoate, which is then nitrated. The directing effects of the two chlorine atoms and the meta-directing ester group would likely lead to a mixture of nitro-isomers. The key intermediate, methyl 2,5-dichloro-4-nitrobenzoate, would then be selectively reduced to the target amino compound.

Catalyst Systems and Solvent Engineering for Optimized Synthesis

The efficiency of the synthesis of this compound is highly dependent on the choice of catalysts and solvents.

For the Fischer esterification route, strong Brønsted acids are the catalysts of choice. Concentrated sulfuric acid is widely used due to its efficacy and low cost. youtube.comlibretexts.org An alternative is the use of dry HCl gas dissolved in methanol. The primary solvent is typically an excess of the alcohol reactant (methanol), which helps to shift the reaction equilibrium to favor the product. libretexts.org

Preparation via Functional Group Interconversions

Functional group interconversion provides powerful, albeit often longer, synthetic routes to complex molecules like this compound. These methods involve transforming one functional group into another on a precursor molecule that already possesses the core dichlorinated benzoate (B1203000) structure.

Reduction of Nitro-Substituted Dichlorobenzoate Esters

A highly feasible and common strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This pathway for synthesizing this compound would commence with methyl 2,5-dichlorobenzoate.

The synthesis sequence is as follows:

Esterification: 2,5-Dichlorobenzoic acid is first converted to its methyl ester, methyl 2,5-dichlorobenzoate.

Nitration: The resulting ester undergoes nitration. The key step is the introduction of a nitro group at the C-4 position of the benzene ring to form methyl 2,5-dichloro-4-nitrobenzoate. chiralen.comguidechem.com This nitration step can sometimes produce a mixture of isomers, which would necessitate a purification step.

Reduction: The nitro group of the purified methyl 2,5-dichloro-4-nitrobenzoate is then reduced to an amino group. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium or platinum catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl). google.com For instance, stannous chloride (SnCl₂) has been used to reduce a related complex chlorinated compound to methyl 4-amino-3,5-dichlorobenzoate, demonstrating the feasibility of this type of reduction. researchgate.net

Table 2: Key Intermediates in Nitro-Reduction Pathway

| Compound Name | CAS Number | Molecular Formula | Role |

|---|---|---|---|

| Methyl 2,5-dichlorobenzoate | 6623-67-2 | C₈H₆Cl₂O₂ | Starting Ester |

| Methyl 2,5-dichloro-4-nitrobenzoate | 63105-61-3 | C₈H₅Cl₂NO₄ | Nitrated Intermediate |

| This compound | 1449239-00-2 | C₈H₇Cl₂NO₂ | Final Product |

Conversions from Related Halogenated Aminobenzoic Acid Derivatives

The synthesis can also be envisioned starting from other halogenated aminobenzoic acid derivatives. For example, a synthetic route could potentially start from an aminobenzoic acid ester with a different halogenation pattern. Through a series of reactions, such as dehalogenation-rehalogenation or nucleophilic aromatic substitution (though the latter is difficult on an electron-rich, amino-substituted ring), the correct 2,5-dichloro substitution could theoretically be achieved.

Another approach could involve the amination of a dihalogenated benzoic acid derivative using ammonia (B1221849) in the presence of a catalyst, a process known as amination by nucleophilic substitution of a halogen. However, the conditions for such reactions are often harsh, requiring high temperatures and pressures, and may not be compatible with the ester functional group. For instance, processes exist for replacing an alkoxy group with an amino group using ammonia and catalysts like Al₂O₃ at high temperatures, but this is typically applied to different ring systems. google.com These routes are generally considered less direct and more challenging than the nitration-reduction pathway.

Regioselective Synthesis and Isomer Control

The primary challenge in the synthesis of this compound lies in achieving the correct regiochemistry. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions, while the carboxyl group (and its ester) is a meta-director. The chlorine atoms themselves are ortho-, para-directors, but are deactivating. This complex interplay of directing effects makes the direct chlorination of methyl 4-aminobenzoate a difficult reaction to control, often leading to a mixture of isomers.

To circumvent this, chemists employ strategies to control the regioselectivity of the chlorination step. One effective method is the use of a protecting group for the highly activating amino group. For example, the amino group of 4-aminobenzoic acid can be acetylated to form 4-acetylaminobenzoic acid. The acetylamino group is still an ortho-, para-director but is less activating than the amino group, which can lead to more controlled chlorination. Chlorination of 4-acetylaminobenzoic acid has been shown to produce 4-acetylamino-3,5-dichlorobenzoic acid. researchgate.net Subsequent removal of the acetyl group (saponification) yields 4-amino-3,5-dichlorobenzoic acid. researchgate.net While this leads to a different isomer, the principle of using a protecting group to modulate reactivity and direct substitution is a cornerstone of isomer control in the synthesis of substituted aromatics.

To obtain the desired 2,5-dichloro isomer, a more strategic approach starting from a precursor where the positions for chlorination are pre-determined is often necessary. For example, starting with a compound that already has substituents at positions that will ultimately become the amino and carboxyl groups, and then introducing the chlorine atoms, can be a more effective strategy. The synthesis of 3-amino-2,5-dichlorobenzoic acid via the reduction of 2,5-dichloro-3-nitrobenzoic acid is a prime example of this kind of regiocontrol. prepchem.com To synthesize the target 4-amino-2,5-dichloro isomer, one would ideally start with a 4-nitro or 4-amino benzoic acid derivative and selectively chlorinate it at the 2 and 5 positions. The direct chlorination of 4-aminobenzoic acid or its methyl ester in glacial acetic acid and hydrochloric acid has been reported to yield a complex mixture of chlorinated products, including heavily chlorinated cyclohexenone derivatives, highlighting the difficulty of achieving the desired regioselectivity. researchgate.net

A summary of potential starting materials and the resulting isomers from chlorination is presented in the table below.

| Starting Material | Chlorination Product(s) | Isomer Control Strategy |

| 4-Aminobenzoic Acid | Mixture of isomers, over-chlorination products researchgate.net | Protection of the amino group, though may still lead to other isomers. researchgate.net |

| 4-Acetylaminobenzoic Acid | 4-Acetylamino-3,5-dichlorobenzoic acid researchgate.net | Use of a protecting group to moderate reactivity. researchgate.net |

| 2,5-Dichlorobenzoic Acid | Nitration yields 2,5-dichloro-3-nitrobenzoic acid prepchem.com | Starting with a pre-functionalized ring to direct subsequent substitutions. |

Mechanistic Investigations of Synthetic Transformations

The key synthetic transformations in the preparation of this compound are electrophilic aromatic substitution (specifically chlorination and nitration) and the reduction of a nitro group.

The chlorination of an aromatic ring, such as a substituted benzoic acid, is a classic example of an electrophilic aromatic substitution reaction. The reaction typically proceeds via the generation of a highly electrophilic chlorine species, often by the reaction of chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺). The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. In the final step, a weak base, such as the tetrachloroferrate anion (FeCl₄⁻), removes a proton from the carbon atom that bears the new chlorine atom, restoring the aromaticity of the ring.

The regiochemical outcome of this substitution is governed by the electronic properties of the substituents already present on the benzene ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The carboxyl group (-COOH) and its ester (-COOCH₃) are deactivating groups and meta-directors because they withdraw electron density from the ring. In the case of chlorinating a 4-aminobenzoate system, the powerful ortho-directing influence of the amino group would favor substitution at the 3 and 5 positions. This explains the formation of 4-amino-3,5-dichlorobenzoic acid when using a protected amine. researchgate.net Achieving substitution at the 2-position, which is ortho to the deactivating carboxyl group and meta to the activating amino group, is challenging and generally requires a more elaborate synthetic strategy.

The reduction of the nitro group to an amine is another fundamental transformation. This is typically achieved using reducing agents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). prepchem.com The mechanism of this reduction is complex and involves a series of electron and proton transfers. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Analysis

No experimental FT-IR data for Methyl 4-amino-2,5-dichlorobenzoate has been found in the reviewed scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

No experimental FT-Raman data for this compound has been found in the reviewed scientific literature.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

High-Resolution NMR for Structural Elucidation and Purity Assessment

No experimental ¹H NMR or ¹³C NMR data for this compound has been located in the public scientific domain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No experimental mass spectrometry data, including molecular weight and fragmentation patterns, for this compound is available in the surveyed literature.

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases and scientific publications did not yield any results for the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available.

Analysis of Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different crystallization conditions could potentially lead to different packing arrangements and intermolecular interactions, resulting in polymorphs with distinct physical properties. However, without any published studies on the crystallization and solid-state characterization of this specific compound, there is no evidence to confirm or deny the existence of polymorphs.

Computational Chemistry and Theoretical Investigations

Reaction Pathway Modeling and Kinetic Studies

Prediction of Reaction Mechanisms and Selectivity

Theoretical chemistry plays a crucial role in elucidating the pathways of chemical reactions, predicting the most likely mechanisms, and understanding the factors that govern selectivity. For Methyl 4-amino-2,5-dichlorobenzoate, computational studies can be employed to explore various potential transformations.

One area of investigation is the reactivity of the functional groups present in the molecule. The amino (-NH2) group, for instance, can undergo reactions such as acylation or alkylation. Computational models can predict the transition states and activation energies for these reactions, providing a quantitative measure of their feasibility. Similarly, the ester (-COOCH3) group can be hydrolyzed or saponified. Theoretical calculations can model the reaction pathway, including the formation of tetrahedral intermediates, to determine the energetic barriers involved.

The chlorine substituents on the benzene (B151609) ring influence the electron density distribution and, consequently, the regioselectivity of electrophilic aromatic substitution reactions. While the amino group is a strong activating group and ortho-, para-directing, the chlorine atoms are deactivating yet also ortho-, para-directing. Computational methods can be used to calculate the energies of the sigma complexes (arenium ions) formed during substitution at different positions on the ring. This allows for the prediction of the most favorable site for electrophilic attack.

Kinetic studies on related substituted benzoates have utilized computational approaches to support proposed reaction mechanisms. For instance, in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, nonlinear Hammett plots were rationalized through computational analysis of substrate stabilization by electron-donating groups. koreascience.kr Such approaches could be applied to this compound to predict its reactivity in similar nucleophilic substitution reactions.

Furthermore, computational studies can explore the potential for more complex reactions, such as palladium-catalyzed cross-coupling reactions at the C-Cl bonds. Theoretical calculations can help in understanding the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into ligand effects and reaction selectivity.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal lattice is determined by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in the crystalline state. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the intermolecular forces that stabilize its crystal structure. The analysis generates a three-dimensional surface around the molecule, which is color-coded based on the normalized contact distance (dnorm). This property highlights regions of significant intermolecular interactions.

The key interactions expected for this compound would include:

Hydrogen Bonds: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and potentially the chlorine atoms can act as acceptors. Hirshfeld analysis can pinpoint these interactions, which would appear as distinct red regions on the dnorm surface.

Halogen Bonds: The chlorine atoms can participate in halogen bonding, where they act as electrophilic regions interacting with nucleophiles.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are crucial for the stability of many crystalline aromatic compounds.

van der Waals Forces: A significant portion of the surface would be involved in weaker van der Waals interactions.

The insights gained from Hirshfeld surface analysis are valuable for understanding the physical properties of the solid state, such as melting point and solubility, and for crystal engineering efforts.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is widely used to predict the spectroscopic properties of molecules, which can be invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds. For this compound, theoretical methods can be employed to calculate its expected signatures in various spectroscopic techniques.

Infrared (IR) Spectroscopy: DFT calculations can be used to predict the vibrational frequencies of the molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the experimentally observed absorption bands. For example, the characteristic stretching frequencies for the N-H bonds of the amino group, the C=O bond of the ester, and the C-Cl bonds can be predicted. Studies on similar molecules, such as 3,5-dinitrobenzoic acid, have shown a good correlation between DFT-calculated and experimentally recorded vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical chemical shifts can then be compared to experimental data to confirm the molecular structure. The calculations take into account the electronic environment of each nucleus, which is influenced by the various functional groups and substituents in the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of this compound. This method calculates the energies of the electronic transitions between molecular orbitals. The results can help in understanding the origin of the absorption bands observed in the experimental UV-Vis spectrum, for instance, by identifying them as π → π* or n → π* transitions.

Below is a table summarizing the types of computational data that can be generated for this compound.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Optimized molecular geometry | Provides the most stable 3D structure of the molecule. |

| DFT with Transition State Search | Reaction pathways and activation energies | Predicts the feasibility and selectivity of chemical reactions. |

| Hirshfeld Surface Analysis | Intermolecular contact visualization and quantification | Elucidates the nature and extent of interactions in the solid state. |

| DFT Vibrational Frequency Calculation | Infrared (IR) spectrum | Aids in the interpretation and assignment of experimental IR spectra. |

| Gauge-Including Atomic Orbital (GIAO) - DFT | ¹H and ¹³C NMR chemical shifts | Assists in the structural confirmation and assignment of NMR signals. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption wavelengths and oscillator strengths | Helps to understand the electronic transitions responsible for UV-Vis absorption. |

Chemical Transformations and Derivatization Chemistry

Cross-Coupling Reactions at Halogenated Positions

The chlorine substituents on the aromatic ring of Methyl 4-amino-2,5-dichlorobenzoate are suitable for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made their use increasingly common and efficient.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. libretexts.org For a substrate like this compound, selective or double coupling can be envisioned to introduce new aryl or heteroaryl moieties.

The general catalytic cycle involves three main steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with less reactive aryl chlorides.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 80-110 |

This table presents typical conditions for the Suzuki-Miyaura coupling of aryl chlorides and serves as a model for potential reactions with this compound. Data compiled from general findings in organometallic chemistry. nih.govnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This transformation has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in many pharmaceutical compounds. wikipedia.org The reaction allows for the introduction of a wide variety of substituted amino groups onto the aromatic core of this compound.

The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of specialized ligands, such as Josiphos, X-Phos, and RuPhos, has been critical for the successful coupling of challenging substrates like electron-rich or sterically hindered aryl chlorides. nih.gov The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the deprotonation of the amine. libretexts.orgnih.gov

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Catalyst Precursor | Ligand | Base | Typical Amines |

|---|---|---|---|

| Pd(OAc)₂ | RuPhos | NaOt-Bu | Secondary amines |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Primary anilines |

This table outlines common catalyst systems used for the Buchwald-Hartwig amination of aryl chlorides, which are applicable for the derivatization of this compound. Data compiled from established methodologies in synthetic organic chemistry. organic-chemistry.orgresearchgate.net

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org This reaction would allow for the introduction of alkynyl substituents onto the dichlorinated ring of this compound, providing access to precursors for more complex structures. The mild reaction conditions make it suitable for substrates with multiple functional groups. wikipedia.org

Beyond these key reactions, other palladium-catalyzed transformations are also applicable. For instance, the Heck reaction could be used to introduce alkenyl groups, and carbonylative couplings could be employed to synthesize ketones or amides, further expanding the synthetic utility of this compound.

Reactions Involving the Aromatic Amino Group

The primary amino group on the aromatic ring is a key functional handle for a variety of chemical modifications, including acylation, alkylation, and diazotization.

The aromatic amino group of this compound can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities. For example, reaction with acetyl chloride would yield the corresponding acetamide derivative.

Alkylation of the amino group can be achieved using alkyl halides. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods, such as reductive amination with aldehydes or ketones, can be used to synthesize secondary or tertiary amines.

Diazotization of the primary aromatic amino group provides a versatile pathway for introducing a wide array of substituents onto the aromatic ring. The reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄, at low temperatures (0–5 °C). scirp.orggoogle.com This process converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas). masterorganicchemistry.com

The resulting diazonium salt is often used immediately in subsequent reactions due to its instability. A range of transformations, many of which fall under the category of Sandmeyer reactions, can be performed:

Halogenation: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) can replace the diazonium group with -Cl, -Br, or -I, respectively. masterorganicchemistry.com

Cyanation: The Sandmeyer reaction with copper(I) cyanide (CuCN) introduces a nitrile (-CN) group, which can be further hydrolyzed to a carboxylic acid. scirp.orgmasterorganicchemistry.com

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of a phenol (-OH). scirp.org

Fluorination: The Balz-Schiemann reaction involves the formation of an aryl diazonium tetrafluoroborate salt, which upon heating, yields an aryl fluoride. masterorganicchemistry.com

Reduction: The diazonium group can be removed and replaced with a hydrogen atom by treatment with reducing agents like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Table 3: Common Transformations of Aryl Diazonium Salts

| Reagent | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl | Sandmeyer |

| CuBr / HBr | -Br | Sandmeyer |

| CuCN / KCN | -CN | Sandmeyer |

| H₂O, Δ | -OH | Hydrolysis |

| HBF₄, Δ | -F | Balz-Schiemann |

This table summarizes key reactions of aryl diazonium salts, which are directly applicable to this compound following its diazotization. scirp.orgmasterorganicchemistry.com

Formation of Schiff Bases and Related Imines

The primary aromatic amine group in this compound serves as a nucleophile, enabling condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically involves heating the primary amine and the carbonyl compound in a suitable solvent, often with acid catalysis to facilitate the dehydration process.

The general reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. Subsequent elimination of a water molecule yields the stable imine product, characterized by a carbon-nitrogen double bond (C=N).

While specific studies detailing the synthesis of Schiff bases from this compound are not extensively documented in readily available literature, the reaction follows well-established principles. For instance, reacting this compound with various aromatic aldehydes would yield a series of novel Schiff bases. The synthesis of Schiff bases from the related 4-aminobenzoic acid with various aldehydes is a widely reported process, often requiring reflux in a solvent like methanol (B129727) or ethanol with a few drops of glacial acetic acid as a catalyst. researchgate.netrjptonline.org

Table 1: Representative Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 (Aldehyde) | Typical Conditions | Product (Imine) |

|---|---|---|---|

| This compound | Benzaldehyde | Ethanol, Acetic Acid (cat.), Reflux | Methyl 4-(benzylideneamino)-2,5-dichlorobenzoate |

| This compound | 4-Nitrobenzaldehyde | Methanol, Acetic Acid (cat.), Reflux | Methyl 2,5-dichloro-4-((4-nitrobenzylidene)amino)benzoate |

| This compound | Salicylaldehyde | Ethanol, Reflux | Methyl 2,5-dichloro-4-((2-hydroxybenzylidene)amino)benzoate |

Ester Functional Group Transformations

The methyl ester group of the molecule is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids and amides.

Ester hydrolysis is the conversion of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous sulfuric acid), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of methanol yield the corresponding carboxylic acid, 4-amino-2,5-dichlorobenzoic acid. quora.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (NaOH), the hydroxide ion directly attacks the carbonyl carbon. study.com This leads to a tetrahedral intermediate, which then collapses to expel the methoxide ion (-OCH₃), a strong base. The methoxide ion deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt (sodium 4-amino-2,5-dichlorobenzoate). A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid. study.comchegg.com High-temperature water and dilute alkaline solutions can also achieve quantitative saponification of substituted methyl benzoates. rsc.org

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (e.g., ethanol or propanol) in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting the methyl ester with an excess of ethanol under acidic conditions would shift the equilibrium towards the formation of Ethyl 4-amino-2,5-dichlorobenzoate and methanol. This reaction is reversible, and driving it to completion often requires using a large excess of the new alcohol or removing the methanol as it forms. masterorganicchemistry.com

Amidation involves the reaction of the ester with an amine to form an amide. While direct amidation of esters is often challenging and requires harsh conditions, several catalytic methods have been developed. diva-portal.org For instance, heterogeneous catalysts like niobium(V) oxide (Nb₂O₅) have shown high activity for the direct amidation of methyl benzoate (B1203000) with various amines under solvent-free conditions. researchgate.net Other methods employ strong bases like potassium tert-butoxide in DMSO or reagents like methyltrimethoxysilane to mediate the reaction. nih.govnih.gov Reacting this compound with an amine, such as benzylamine, in the presence of an appropriate catalyst would yield N-benzyl-4-amino-2,5-dichlorobenzamide.

Table 2: Examples of Ester Transformations

| Reaction Type | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. HCl (aq) | 4-amino-2,5-dichlorobenzoic acid |

| Transesterification | Ethanol, H₂SO₄ (cat.), Heat | Ethyl 4-amino-2,5-dichlorobenzoate |

| Amidation | Benzylamine, Catalyst (e.g., Nb₂O₅), Heat | N-benzyl-4-amino-2,5-dichlorobenzamide |

Electrophilic Aromatic Substitution Reactions

Further substitution on the benzene (B151609) ring is directed by the existing substituents. The directing effects are determined by whether a group donates or withdraws electron density from the ring, through inductive and resonance effects. lumenlearning.comlibretexts.org

-NH₂ (Amino) group: A strongly activating group that directs incoming electrophiles to the ortho and para positions.

-Cl (Chloro) groups: Weakly deactivating groups that, due to their lone pairs, also direct ortho and para. pressbooks.pub

-COOCH₃ (Methyl Ester) group: A moderately deactivating group that directs incoming electrophiles to the meta position. openstax.org

In this compound, the available positions for substitution are C3 and C6. The directing effects of the substituents must be considered collectively:

The powerful activating and ortho, para-directing amino group at C4 strongly favors substitution at its ortho positions, C3 and C5. However, C5 is already substituted with a chlorine atom.

The chlorine atom at C2 directs ortho (C3) and para (C5, occupied).

The chlorine atom at C5 directs ortho (C4, occupied; C6) and para (C2, occupied).

The ester group at C1 directs meta (C3 and C5, occupied).

The amino group is the most powerful activating director. organicchemistrytutor.com Its influence will dominate, strongly directing an incoming electrophile to the C3 position. The chlorine at C2 also directs to C3. The ester group at C1 also directs to C3. Therefore, electrophilic aromatic substitution reactions, such as nitration or further halogenation, are strongly predicted to occur at the C3 position. For example, chlorination of methyl 4-aminobenzoate (B8803810) can lead to substitution at the positions ortho to the activating amino group. researchgate.net

Photochemical Reactivity and Degradation Mechanisms

Chlorinated aromatic compounds are known to undergo photochemical degradation, often involving the cleavage of the carbon-halogen bond.

While specific studies on the photodechlorination of this compound are limited, the degradation pathways can be inferred from related compounds like chlorobenzoic acids. nih.gov The primary photochemical process for chloroaromatic compounds is typically the homolytic cleavage of the C-Cl bond upon absorption of UV radiation, leading to the formation of an aryl radical and a chlorine radical.

This aryl radical can then undergo several reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent (e.g., water or methanol) or another organic molecule to form Methyl 4-amino-2-chlorobenzoate or Methyl 4-amino-5-chlorobenzoate.

Reaction with Oxygen: In the presence of oxygen, the aryl radical can lead to the formation of hydroxylated derivatives (chlorinated aminohydroxybenzoic acids) and ultimately ring cleavage. nih.gov

The degradation of chlorinated aromatic compounds is a critical area of environmental research, as these compounds can be persistent pollutants. nih.gov The process is often complex, potentially leading to a mixture of less chlorinated intermediates, hydroxylated products, and eventually mineralization to CO₂, H₂O, and HCl, especially in the presence of photocatalysts like TiO₂. nih.govnih.gov

Free Radical Mechanisms in Phototransformation

The phototransformation of this compound in aqueous environments is anticipated to proceed through a series of reactions mediated by highly reactive free radical species. While specific studies on the photolytic degradation of this compound are not extensively documented, the mechanisms can be inferred from the well-studied photochemistry of structurally similar compounds, such as chlorobenzoic acids, chloroanilines, and the herbicide chloramben (3-amino-2,5-dichlorobenzoic acid). The primary reactive species driving these transformations are hydroxyl radicals (•OH), which are ubiquitous in sunlit natural waters.

The initiation of the phototransformation process typically involves the absorption of ultraviolet (UV) radiation by the molecule, leading to an excited state. This excited molecule can then undergo direct photolysis or interact with other substances in the water to generate free radicals. In many aquatic systems, the photolysis of naturally occurring substances like nitrate and dissolved organic matter leads to the formation of hydroxyl radicals.

The reaction of hydroxyl radicals with aromatic compounds is extremely rapid. For instance, the apparent second-order reaction rate constants for the degradation of various aniline (B41778) disinfection by-products by •OH have been reported to be in the range of 1.25 × 10⁸ M⁻¹ s⁻¹ to 1.71 × 10¹⁰ M⁻¹ s⁻¹ nih.gov. These reactions can proceed through several pathways, including the formation of hydroxyl adducts and cation radicals nih.gov.

Based on the degradation pathways of related compounds, the free radical-mediated phototransformation of this compound is likely to involve the following key steps:

Hydroxyl Radical Addition: The electrophilic hydroxyl radical can attack the electron-rich aromatic ring of this compound. This addition reaction forms a transient hydroxycyclohexadienyl radical intermediate. The positions of attack will be influenced by the directing effects of the amino, ester, and chlorine substituents on the ring.

Dechlorination: The hydroxycyclohexadienyl radical can undergo further reactions, one of the most significant being the elimination of a chloride ion to form a hydroxylated and dechlorinated product. Studies on chloramben have shown that a trace of the completely dechlorinated product, 3-aminobenzoic acid, can be produced nih.gov. This suggests that reductive dechlorination is a plausible pathway.

Hydroxylation: The addition of a hydroxyl radical followed by subsequent oxidation can lead to the formation of hydroxylated derivatives of this compound.

Amino Group Oxidation: The amino group is also susceptible to attack by free radicals. This can lead to the formation of an aniline-radical, which can then undergo further reactions such as dimerization or oxidation to form nitro derivatives.

Ring Cleavage: Under prolonged irradiation and in the presence of a continuous flux of hydroxyl radicals, the aromatic ring can be opened, leading to the formation of smaller aliphatic carboxylic acids and ultimately to mineralization (conversion to CO₂, H₂O, and mineral acids).

The photodecomposition of chloramben in aqueous solution has been observed to be rapid, particularly in sunlight, leading to the formation of inorganic chloride nih.govorst.edu. This rapid degradation underscores the susceptibility of dichlorinated aminobenzoic acid structures to phototransformation.

The table below summarizes the potential initial phototransformation products of this compound based on the degradation mechanisms of analogous compounds.

| Transformation Pathway | Potential Intermediate/Product | Precedent from Related Compounds |

| Reductive Dechlorination | Methyl 4-amino-2-chlorobenzoate | Formation of 3-aminobenzoic acid from chloramben nih.gov |

| Methyl 4-amino-5-chlorobenzoate | ||

| Methyl 4-aminobenzoate | ||

| Hydroxylative Dechlorination | Methyl 4-amino-5-chloro-2-hydroxybenzoate | |

| Methyl 4-amino-2-chloro-5-hydroxybenzoate | ||

| Hydroxylation | Methyl 4-amino-2,5-dichloro-x-hydroxybenzoate | Formation of hydroxyl adducts in aniline degradation nih.gov |

| Amino Group Oxidation | Methyl 2,5-dichloro-4-nitrobenzoate |

It is important to note that the specific distribution of these products will depend on various factors, including the pH of the water, the presence of other dissolved substances that can act as photosensitizers or radical scavengers, and the wavelength and intensity of the incident light.

Applications As a Precursor in Advanced Organic Synthesis

Intermediate in the Synthesis of Pharmaceutical Building Blocks

The structural features of methyl 4-amino-2,5-dichlorobenzoate make it a valuable building block in the pharmaceutical industry. Its reactive sites allow for the construction of various molecular frameworks that are essential for the development of new therapeutic agents.

Construction of Heterocyclic Scaffolds with Bioactive Potential

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. This compound is a key precursor for the synthesis of various heterocyclic systems. The amino group can be readily transformed into different functionalities, such as amides or imines, which can then participate in cyclization reactions to form heterocycles like quinolines, benzodiazepines, and other fused ring systems. For instance, the amino group can react with diketones or their equivalents to construct quinoline (B57606) rings, which are present in numerous bioactive molecules. Furthermore, the chloro substituents can be displaced by various nucleophiles, offering additional points for molecular diversification and the introduction of desired pharmacophores. The synthesis of complex heterocyclic structures often involves multi-step reaction sequences where the strategic use of precursors like this compound is critical for achieving the target molecule with high efficiency. The development of novel synthetic methodologies continues to expand the utility of this compound in creating diverse libraries of heterocyclic scaffolds for drug discovery programs.

Synthesis of Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with specific biological targets, such as proteins, to elucidate their functions in complex biological systems. promega.com The development of high-quality chemical probes requires molecules with high affinity, selectivity, and cell permeability. promega.com this compound can serve as a core scaffold for the synthesis of such probes. By functionalizing the amino and ester groups, researchers can attach reporter tags like fluorophores, biotin (B1667282), or photoaffinity labels. mdpi.com These tags enable the detection, isolation, and identification of the probe's binding partners within a cell or organism. For example, the amino group can be acylated with a linker attached to a biotin molecule, allowing for the subsequent capture of the target protein on streptavidin-coated beads. nih.gov The dichlorinated benzene (B151609) ring can be modified through cross-coupling reactions to introduce functionalities that enhance binding affinity and selectivity for the target of interest. The ability to systematically modify the structure of this compound allows for the optimization of probe properties, leading to powerful tools for chemical biology research and target validation in drug discovery. promega.com

Component in Agrochemical Development

In the field of agrochemicals, this compound and its derivatives are important intermediates. The related compound, 3-amino-2,5-dichlorobenzoic acid, is a known herbicide. google.com The structural motifs present in this compound are found in various classes of pesticides, including herbicides, fungicides, and insecticides. For instance, the dichlorinated aniline (B41778) moiety is a common feature in several commercially successful herbicides. The synthesis of these agrochemicals often involves the transformation of the amino and ester groups of this compound into more complex functionalities that impart the desired biological activity. The chloro substituents also play a crucial role in modulating the compound's herbicidal or pesticidal properties. Research in this area focuses on developing new derivatives with improved efficacy, selectivity, and environmental profiles.

Building Block for Dyes, Pigments, and Specialty Chemicals

The chromophoric and auxochromic groups present in the structure of this compound make it a useful precursor for the synthesis of dyes and pigments. The amino group acts as a powerful auxochrome, a group that intensifies the color of a chromophore. The aromatic ring itself can be part of a larger conjugated system, which is responsible for the color of the dye. The reactivity of the amino group allows for diazotization followed by coupling with various aromatic compounds to produce a wide range of azo dyes. These dyes can have applications in textiles, printing inks, and other coloration industries. Furthermore, the chloro atoms can be substituted to fine-tune the color and properties of the final dye molecule. The conversion of raw materials like benzene and naphthalene (B1677914) into complex intermediates for dyes and pigments is a significant part of the chemical industry. epa.gov

Role in Polymer and Material Science as a Monomer or Precursor

In polymer and material science, this compound can be utilized as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of both an amino group and a methyl ester allows for its participation in polycondensation reactions to form polyamides or polyesters. The chlorine atoms can provide sites for cross-linking or further functionalization of the resulting polymer, leading to materials with enhanced thermal stability, flame retardancy, or specific mechanical properties. The development of novel polymers with tailored properties is an active area of research, and versatile building blocks like this compound are valuable in this pursuit. For example, the incorporation of halogen atoms into a polymer backbone can significantly alter its physical and chemical characteristics.

Synthesis of Ligands for Organometallic Catalysis

Organometallic catalysis is a powerful tool in modern organic synthesis, enabling a wide range of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is highly dependent on the nature of the ligands coordinated to the metal center. This compound can serve as a precursor for the synthesis of specialized ligands. The amino group can be used as an anchor point to build more complex ligand structures, such as Schiff bases or phosphine-containing ligands. These ligands can then be coordinated to various transition metals, such as palladium, rhodium, or ruthenium, to create catalysts for a variety of reactions, including cross-coupling, hydrogenation, and carbonylation. The electronic and steric properties of the ligand, influenced by the substituents on the aromatic ring, can be fine-tuned to optimize the catalyst's activity and selectivity for a specific transformation. The synthesis of chiral ligands from amino acid-derived precursors has been shown to be effective for enantioselective catalysis. mdpi.com

Future Research Directions and Emerging Methodologies for Methyl 4 Amino 2,5 Dichlorobenzoate Synthesis

The synthesis of specialized chemical compounds like Methyl 4-amino-2,5-dichlorobenzoate is continually evolving, driven by the need for more efficient, cost-effective, and environmentally responsible processes. Future research is poised to move beyond traditional batch methods, embracing cutting-edge technologies and methodologies. These emerging approaches promise to enhance precision, reduce waste, and accelerate the discovery of new synthetic routes.

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 4-amino-2,5-dichlorobenzoate, and what are the critical reaction parameters affecting yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification and substitution. A common approach is refluxing precursors (e.g., substituted benzoic acids) with methanol under acidic conditions. For example, hydrazide intermediates can be synthesized by refluxing hydrazine derivatives with DMSO for 18 hours, followed by crystallization using water-ethanol mixtures to achieve ~65% yield . Critical parameters include solvent choice (polar aprotic solvents like DMSO enhance reactivity), reaction time (prolonged reflux improves conversion), and purification methods (e.g., recrystallization to eliminate byproducts) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions (e.g., distinguishing chloro and amino groups). For structurally similar compounds like 3,5-dichloro-4-hydroxybenzoic acid, NMR data (InChI Key: AULKDLUOQCUNOK-UHFFFAOYSA-N) provide reference benchmarks .

- HPLC-MS : Reversed-phase HPLC with mass spectrometry detects impurities and validates molecular ion peaks.

- X-ray Crystallography : Resolves ambiguities in molecular geometry, as demonstrated in acyl hydrazide studies .

Advanced Questions

Q. How can competing reaction pathways during synthesis be controlled to minimize byproducts?

- Methodological Answer : Competing pathways (e.g., over-chlorination or ester hydrolysis) are mitigated by:

- Temperature Modulation : Lower temperatures (≤80°C) reduce side reactions during chlorination.

- Catalyst Optimization : Acetic acid as a catalyst in ethanol suppresses unwanted aldol condensation during benzaldehyde reactions .

- Protecting Groups : Temporary protection of the amino group (e.g., using Boc anhydride) prevents undesired substitutions .

Q. What strategies validate the biological activity of this compound in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria. Structural analogs like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole show bioactivity via similar protocols .

- SAR Analysis : Compare activity with derivatives lacking the 4-amino or 2,5-dichloro groups to identify pharmacophores.

- Molecular Docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock .

Contradiction Analysis

- Spectral Data Variability : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl). Cross-referencing with PubChem’s 3,5-dichloro-4-hydroxybenzoic acid data (InChI Key: AULKDLUOQCUNOK-UHFFFAOYSA-N) helps standardize interpretations .

- Yield Optimization : reports 65% yield via DMSO reflux, while similar esterifications in polar solvents (e.g., methanol) may yield <50% due to side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.